molecular formula C8H14ClNO B3146898 (Furan-2-ylmethyl)(propan-2-yl)amine hydrochloride CAS No. 610309-77-8

(Furan-2-ylmethyl)(propan-2-yl)amine hydrochloride

Cat. No. B3146898
CAS RN: 610309-77-8
M. Wt: 175.65 g/mol
InChI Key: AYAXMXXDYQVPLY-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl)(propan-2-yl)amine is an organic compound with the molecular formula C8H13NO . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of (Furan-2-ylmethyl)(propan-2-yl)amine is 139.2 . The InChI key is GAGIUQGGHJZYTE-UHFFFAOYSA-N . The SMILES string is CC©NCC1=CC=CO1 .


Physical And Chemical Properties Analysis

(Furan-2-ylmethyl)(propan-2-yl)amine is a liquid at room temperature .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. In the context of antibacterial activity, these compounds have been investigated extensively. Researchers have synthesized novel furan derivatives with the goal of creating innovative antibacterial agents to combat microbial resistance . Notably, some furan-based compounds exhibit potent antibacterial effects against both gram-positive and gram-negative bacteria.

Industrial Applications

Apart from their medicinal uses, furan derivatives find applications in industry:

Future Directions

As for future directions, (Furan-2-ylmethyl)(propan-2-yl)amine is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products . This suggests potential for a wide range of applications in various fields of research and industry.

properties

IUPAC Name

N-(furan-2-ylmethyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-7(2)9-6-8-4-3-5-10-8;/h3-5,7,9H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAXMXXDYQVPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Furan-2-yl)methyl](propan-2-yl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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